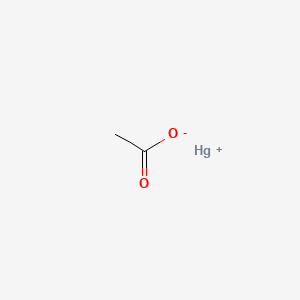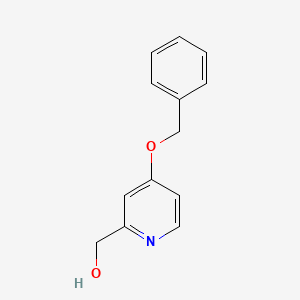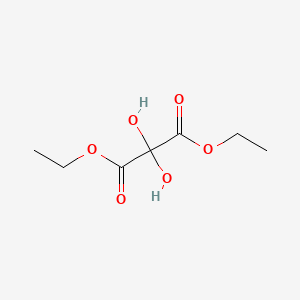
Mercurous acetate
Descripción general
Descripción
Mercurous acetate is a chemical compound with the molecular formula ( \text{C}_4\text{H}_6\text{Hg}_2\text{O}_4 ). It is a white crystalline solid that is sparingly soluble in water. This compound is known for its applications in organic synthesis and analytical chemistry. It is the mercury(I) salt of acetic acid and is often used in reactions where mercury(I) ions are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mercurous acetate can be synthesized by reacting mercurous oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The general reaction is as follows: [ \text{Hg}_2\text{O} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Hg}_2(\text{CH}_3\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form mercuric acetate.
Reduction: It can be reduced to elemental mercury.
Substitution: this compound can participate in substitution reactions where the acetate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid can oxidize this compound to mercuric acetate.
Reducing Agents: Reducing agents like sodium borohydride can reduce this compound to elemental mercury.
Substitution Reactions: Halide ions (e.g., chloride, bromide) can replace the acetate group in this compound.
Major Products:
Oxidation: Mercuric acetate.
Reduction: Elemental mercury.
Substitution: Mercurous halides (e.g., mercurous chloride).
Aplicaciones Científicas De Investigación
Mercurous acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of organomercury compounds.
Biology: Employed in certain biochemical assays and studies involving mercury’s biological effects.
Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of certain types of catalysts and in analytical chemistry for qualitative and quantitative analysis.
Mecanismo De Acción
The mechanism of action of mercurous acetate involves its ability to interact with various molecular targets. In biological systems, mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound can also interact with nucleic acids, affecting DNA and RNA functions. In chemical reactions, this compound acts as a source of mercury(I) ions, facilitating various transformations.
Comparación Con Compuestos Similares
Mercuric Acetate: The mercury(II) salt of acetic acid, used in similar applications but with different reactivity due to the higher oxidation state of mercury.
Mercurous Chloride: Another mercury(I) compound, used in different contexts such as in calomel electrodes.
Mercuric Chloride: The mercury(II) salt of hydrochloric acid, known for its use in antiseptics and disinfectants.
Uniqueness of Mercurous Acetate: this compound is unique in its specific reactivity patterns and applications. Its ability to act as a source of mercury(I) ions makes it valuable in organic synthesis and analytical chemistry. Compared to mercuric acetate, it has different oxidation and reduction properties, making it suitable for specific types of reactions.
Propiedades
IUPAC Name |
mercury(1+);acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNUJYAXVDTCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Hg+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3HgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212432 | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-60-7 | |
| Record name | Mercurous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimercury di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride](/img/structure/B3275891.png)

